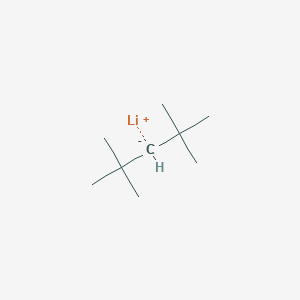
2-Cyclohexen-1-ol, 1-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- is an organic compound with the molecular formula C15H20O It is a derivative of cyclohexene, featuring a hydroxyl group and a phenylpropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- typically involves the reaction of cyclohexene with 3-phenylpropanol under specific conditions. One common method is the catalytic hydrogenation of 3-phenylpropanal in the presence of cyclohexene. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure catalytic systems. These methods allow for efficient large-scale production while maintaining the desired chemical properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-cyclohexen-1-one or 2-cyclohexen-1-al.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-ol: Lacks the phenylpropyl group, resulting in different chemical and biological properties.
1-Phenyl-1-cyclohexanol: Contains a phenyl group directly attached to the cyclohexane ring, leading to distinct reactivity and applications.
3-Phenylpropanol: Lacks the cyclohexene ring, affecting its chemical behavior and uses.
Uniqueness
2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- is unique due to the combination of the cyclohexene ring and the phenylpropyl group. This structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Propiedades
Número CAS |
144293-03-8 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-(3-phenylpropyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H20O/c16-15(11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-5,8-9,11,16H,2,6-7,10,12-13H2 |
Clave InChI |
BMZDGVVKTVAEQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)(CCCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)


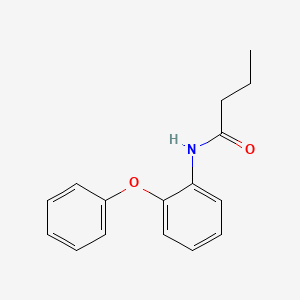
![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

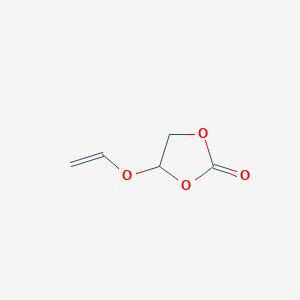
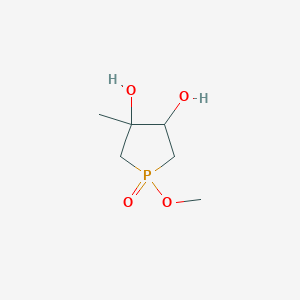
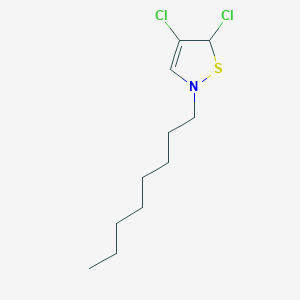
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
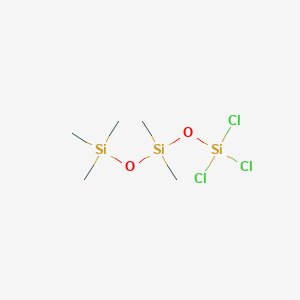
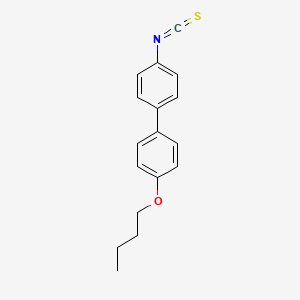
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
